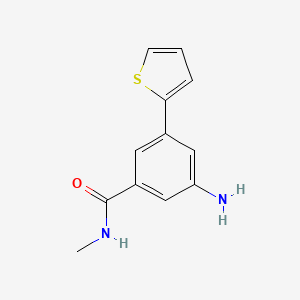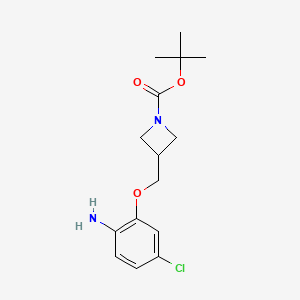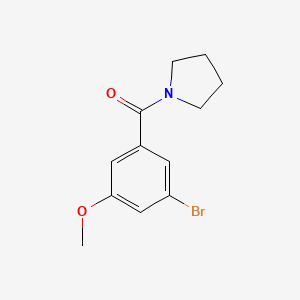
(R)-1-phenyl-2-((triisopropylsilyl)oxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is an organic compound that features a phenyl group, a triisopropylsilyl ether, and a chiral center. Compounds like this are often used in organic synthesis due to their unique reactivity and ability to act as intermediates in the formation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol typically involves the protection of an alcohol group with a triisopropylsilyl group. This can be achieved through the reaction of the corresponding alcohol with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The phenyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acidic conditions using hydrochloric acid or tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced phenyl derivatives.
Substitution: Free alcohols.
科学的研究の応用
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Used in the production of fine chemicals and materials.
作用機序
The mechanism of action of ®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons. The triisopropylsilyl group acts as a protecting group, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
®-1-phenyl-2-((tert-butyldimethylsilyl)oxy)ethanol: Similar structure but with a tert-butyldimethylsilyl group instead of a triisopropylsilyl group.
®-1-phenyl-2-((trimethylsilyl)oxy)ethanol: Similar structure but with a trimethylsilyl group.
Uniqueness
®-1-phenyl-2-((triisopropylsilyl)oxy)ethanol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups. This can be advantageous in selective reactions where the protection of the alcohol group is crucial.
特性
IUPAC Name |
(1R)-1-phenyl-2-tri(propan-2-yl)silyloxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17(18)16-10-8-7-9-11-16/h7-11,13-15,17-18H,12H2,1-6H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDWTSORPLPYNI-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Vinylbenzo[b]thiophene](/img/structure/B8124020.png)







![[2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124070.png)
![2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8124076.png)




